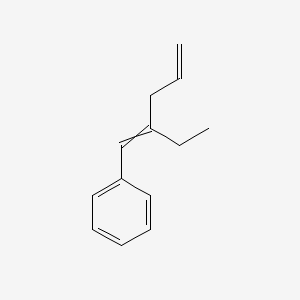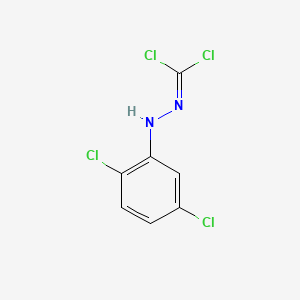
2,5-dichloro-N-(dichloromethylideneamino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(dichloromethylideneamino)aniline is an organic compound with the molecular formula C7H5Cl4N. It is a derivative of aniline, where the amino group is substituted with a dichloromethylideneamino group and the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is a colorless solid that is insoluble in water and is primarily used in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-N-(dichloromethylideneamino)aniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene . The reaction involves the reduction of the nitro group to an amino group, followed by the introduction of the dichloromethylideneamino group. The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(dichloromethylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the dichloromethylideneamino group can yield the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-N-(dichloromethylideneamino)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments, such as Pigment Yellow 10.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(dichloromethylideneamino)aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in its action include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
2,5-Dichloro-N-(dichloromethylideneamino)aniline can be compared with other dichloroaniline derivatives:
2,3-Dichloroaniline: Differing in the position of chlorine atoms, it has different reactivity and applications.
2,4-Dichloroaniline: Used in the production of herbicides and has different physical properties.
2,6-Dichloroaniline: Another isomer with distinct chemical behavior and uses.
3,4-Dichloroaniline: Used in the synthesis of dyes and pigments, similar to 2,5-dichloroaniline
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
CAS No. |
120380-39-4 |
|---|---|
Molecular Formula |
C7H4Cl4N2 |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
2,5-dichloro-N-(dichloromethylideneamino)aniline |
InChI |
InChI=1S/C7H4Cl4N2/c8-4-1-2-5(9)6(3-4)12-13-7(10)11/h1-3,12H |
InChI Key |
OVTYGIBHJKLQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


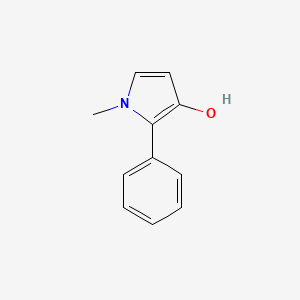
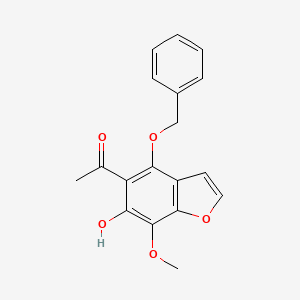
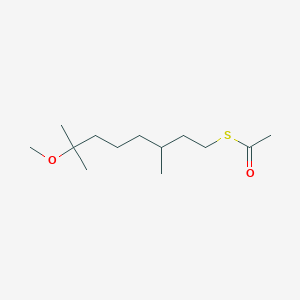
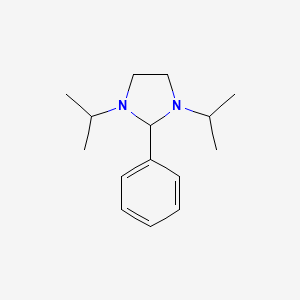
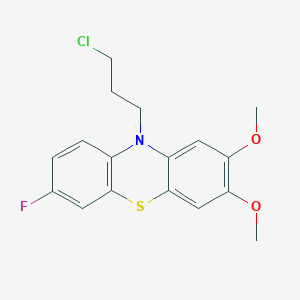
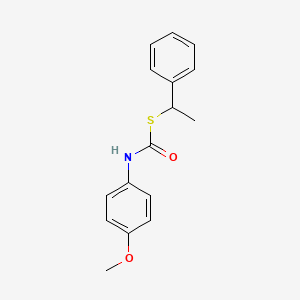
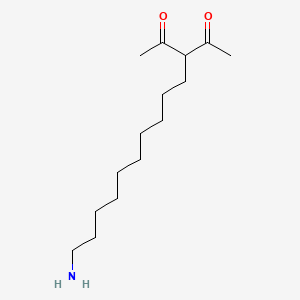
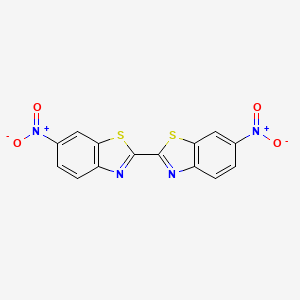
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
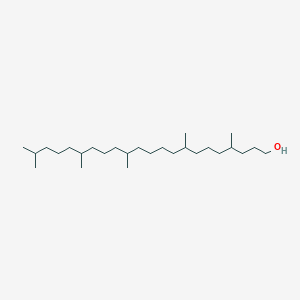
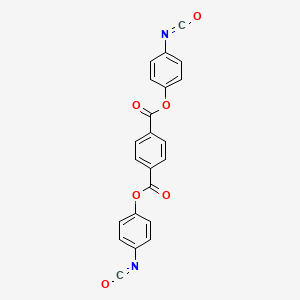

![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
